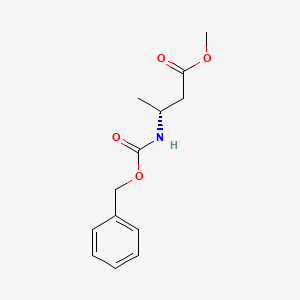
(R)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino functionality during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain ®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound.
化学反应分析
Types of Reactions
®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate can undergo various chemical reactions, including:
Hydrogenation: Reduction of the benzyloxycarbonyl group to yield the free amine.
Hydrolysis: Conversion of the ester group to the corresponding carboxylic acid.
Substitution: Nucleophilic substitution reactions at the ester or amine functionalities.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or alcohols under mild to moderate conditions.
Major Products Formed
Hydrogenation: ®-3-Aminobutanoic acid.
Hydrolysis: ®-3-(((Benzyloxy)carbonyl)amino)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate involves its conversion to active metabolites through enzymatic or chemical reactions. The benzyloxycarbonyl group is typically removed to release the free amine, which can then interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways depend on the context of its use in research or therapy.
相似化合物的比较
Similar Compounds
®-Methyl 3-aminobutanoate: Lacks the benzyloxycarbonyl protecting group.
®-Methyl 3-(((tert-butoxycarbonyl)amino)butanoate: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl group.
®-Methyl 3-(((methoxycarbonyl)amino)butanoate: Contains a methoxycarbonyl protecting group.
Uniqueness
®-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate is unique due to its specific protecting group, which offers distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in certain synthetic applications where selective deprotection is required.
属性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
methyl (3R)-3-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)/t10-/m1/s1 |
InChI 键 |
HSKIGKMMMZQYID-SNVBAGLBSA-N |
手性 SMILES |
C[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


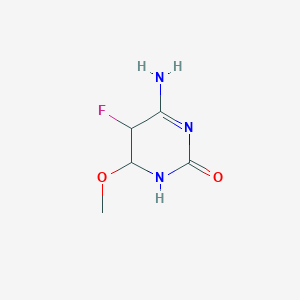
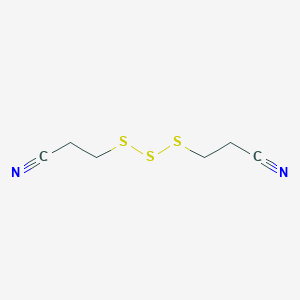

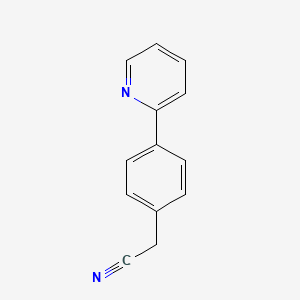

![2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245203.png)
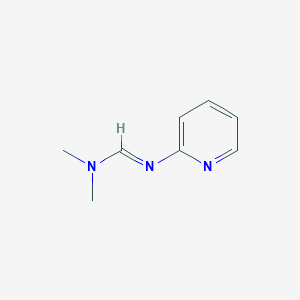
![methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate](/img/structure/B15245213.png)
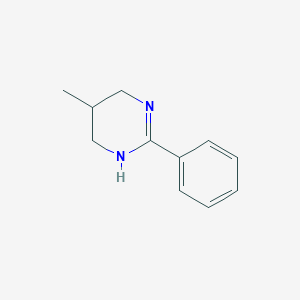
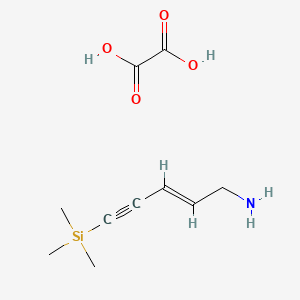
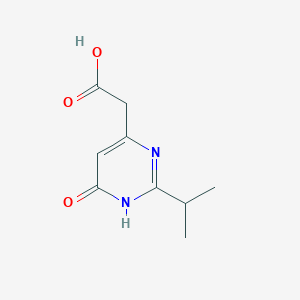
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)


